3-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide
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Overview
Description
3-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylisonicotinamide moiety
Preparation Methods
One common synthetic route includes the reaction of 3-cyclopropoxy-2-fluoropyridine with N,N-dimethylamine under specific conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide undergoes various types of chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyclopropoxy group play crucial roles in enhancing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
3-Cyclopropoxy-2-fluoro-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-fluoro-N-methylisonicotinamide: This compound has a similar structure but lacks one of the methyl groups on the nitrogen atom.
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine: This compound has a pyridin-4-amine moiety instead of the isonicotinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13FN2O2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)11(15)8-5-6-13-10(12)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
MBABYHLFSRLFMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)F)OC2CC2 |
Origin of Product |
United States |
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